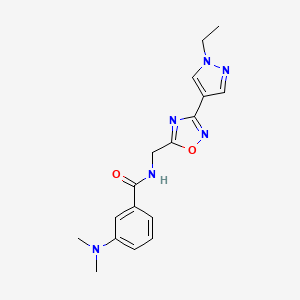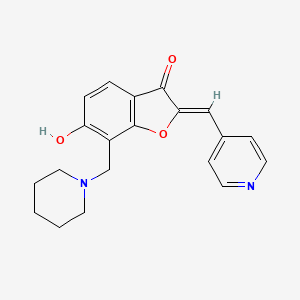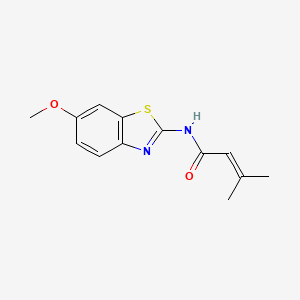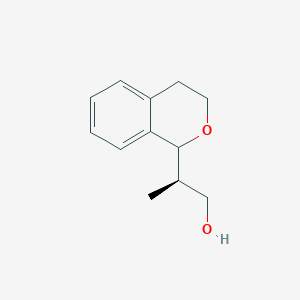
3-(dimethylamino)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions for the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Synthesis and Biological Activity
Synthesis and cytotoxic activity of carboxamide derivatives : A study conducted by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives demonstrated potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC50 values less than 10 nM. This research highlights the potential of these compounds in cancer therapy (Deady et al., 2003).
Antibacterial and antifungal effects of novel pyrazolo derivatives : Abdel‐Aziz et al. (2008) synthesized novel pyrazolo derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate antibacterial and antifungal effects, indicating their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).
Crystal Structures and Material Chemistry
Crystal structures of pyran derivatives : Kranjc et al. (2012) investigated the crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide. Their findings revealed insights into the hydrogen-bonded dimer formations and supramolecular aggregation facilitated by π–π interactions and weak C-H···O hydrogen bonding, contributing to the understanding of the molecular architecture of these compounds (Kranjc et al., 2012).
Antioxidant and Antitumor Activities
Synthesis and antioxidant evaluation of 1,3,4-oxadiazoles : Bondock et al. (2016) synthesized a series of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles. These compounds were evaluated for their antioxidant activity, with some showing excellent antioxidant properties and high protection against DNA damage induced by the Bleomycin iron complex. This research contributes to the development of potential antioxidant agents (Bondock et al., 2016).
Anticancer derivatives of pyrazoloacridine : Bu et al. (2002) prepared pyrazolo[3,4,5-kl]acridines by reacting ethyl 1,9-dioxo-1,2,3,4,9,10-hexahydroacridine-4-carboxylate with various amines and then aromatizing the intermediate products. Among these, N-(2-(dimethylamino)ethyl)-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide showed appreciable cytotoxicity in a panel of cell lines, highlighting its potential as an anticancer agent (Bu et al., 2002).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions that need to be taken while handling the compound.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. It could include potential applications, reactions, or investigations into its properties.
properties
IUPAC Name |
3-(dimethylamino)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-4-23-11-13(9-19-23)16-20-15(25-21-16)10-18-17(24)12-6-5-7-14(8-12)22(2)3/h5-9,11H,4,10H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIDADSVCZMALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2450160.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide](/img/structure/B2450161.png)
![Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate](/img/structure/B2450162.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2450167.png)

![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)
![2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450171.png)

![1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2450175.png)
![N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2450176.png)

![2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2450180.png)